C-7280948

Description

Propriétés

IUPAC Name |

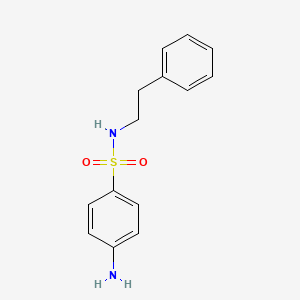

4-amino-N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWZPUPRVIECEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356803 | |

| Record name | 4-amino-N-(2-phenylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587850-67-7 | |

| Record name | 4-amino-N-(2-phenylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of C-7280948: A Technical Guide to a Selective PRMT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-7280948 is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins.[1][2][3] Dysregulation of PRMT1 activity is implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[4][5][6] This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular interactions, effects on critical signaling pathways, and its potential as a therapeutic agent. We present quantitative data in a structured format, outline key experimental methodologies, and provide visual representations of the underlying molecular pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to PRMT1

Protein Arginine Methyltransferase 1 (PRMT1) is the predominant Type I PRMT in mammals, responsible for approximately 85% of all arginine methylation.[5] This post-translational modification is critical for regulating numerous cellular processes, including transcriptional regulation, signal transduction, DNA damage repair, and RNA splicing.[2][4][5] PRMT1 catalyzes the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA) on its substrates.[5][7] Its enzymatic activity is crucial for the proper functioning of many cellular pathways, and its aberrant expression or activity has been linked to various cancers, including colorectal, lung, and breast cancer.[4][5][8]

This compound: A Selective PRMT1 Inhibitor

This compound is a sulfone-containing compound identified as a specific inhibitor of human PRMT1.[3] It serves as a valuable chemical probe for studying the biological functions of PRMT1 and as a potential lead compound for the development of novel anticancer therapeutics, particularly for hormone-dependent malignancies.[2]

Quantitative Data Summary

The inhibitory activity of this compound against PRMT1 has been characterized in various assays. The following table summarizes the key quantitative data available.

| Parameter | Value | Substrate | Assay Type | Reference |

| IC50 | 12.8 µM | In vitro methylation assay | Biochemical Assay | [1] |

| IC50 | 12.75 µM | Oligopeptide (human histone H4, aa 1-21) | Biochemical Assay | [3] |

| IC50 | 26.7 µM | Non-histone protein Npl3 | Biochemical Assay | [3] |

| Treatment Concentration | 40 µM | KM12 and HCT8 cells | Cell-based Assay | [8] |

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of PRMT1. This inhibition leads to a reduction in the methylation of PRMT1 substrates, thereby modulating downstream signaling pathways involved in cell proliferation, survival, and DNA repair.

Molecular Interaction with PRMT1

Molecular docking studies have elucidated the binding mode of this compound within the substrate-binding pocket of PRMT1. The inhibitor forms key interactions with specific residues that are crucial for its inhibitory activity.

-

Hydrogen Bonds: this compound forms hydrogen bonds with residues Glu162 and Met164 of PRMT1.[9]

-

Pi-Pi Stacking: A pi-pi stacking interaction occurs between the inhibitor and residue His311 of PRMT1.[9]

These interactions stabilize the binding of this compound in the active site, preventing the access of protein substrates and thus inhibiting the methyltransferase reaction.

Impact on Key Signaling Pathways

Inhibition of PRMT1 by this compound has been shown to modulate several critical signaling pathways implicated in cancer progression.

PRMT1 activity is linked to the Wnt/β-catenin signaling pathway. This compound treatment has been shown to decrease the interaction between Plakophilin 2 (PKP2) and β-catenin.[9] This disruption can lead to the downregulation of Wnt target genes involved in cell proliferation and survival.

A significant mechanism of action for this compound is its ability to sensitize cancer cells to radiation therapy.[2] PRMT1-mediated methylation of PKP2 stabilizes β-catenin, which in turn enhances the transcription of LIG4, a key component of the Non-Homologous End Joining (NHEJ) DNA repair pathway.[9] By inhibiting PRMT1, this compound treatment leads to a decrease in LIG4 protein levels, thereby impairing NHEJ and increasing the sensitivity of cancer cells to radiation-induced DNA damage.[9]

In colorectal cancer (CRC) cells, PRMT1 methylates the NONO protein, promoting tumor cell proliferation and metastasis.[8] Treatment with this compound has been shown to reduce the asymmetric dimethylation of NONO, leading to the suppression of CRC cell proliferation, migration, and invasion.[8] This highlights the role of NONO as a key mediator of the oncogenic effects of PRMT1 in this cancer type.[8]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. Specific details may vary based on the cell lines and reagents used.

In Vitro PRMT1 Inhibition Assay

Objective: To determine the IC50 of this compound against PRMT1.

Methodology:

-

Recombinant human PRMT1 is incubated with a methyl donor (S-adenosyl-L-[methyl-³H]methionine) and a substrate (e.g., histone H4 peptide).

-

A range of concentrations of this compound (or DMSO as a vehicle control) is added to the reaction mixture.

-

The reaction is allowed to proceed at 30°C for a specified time (e.g., 1 hour).

-

The reaction is stopped, and the radiolabeled methylated substrate is captured on a filter membrane.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (CCK8)

Objective: To assess the effect of this compound on the viability of cancer cells, alone or in combination with radiation.

Methodology:

-

Cancer cells (e.g., A549, H1299) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound or DMSO.

-

For combination studies, cells are exposed to a specific dose of ionizing radiation (e.g., 4 Gy).[9]

-

After a defined incubation period (e.g., 48-72 hours), Cell Counting Kit-8 (CCK8) solution is added to each well.

-

The plates are incubated for 1-4 hours at 37°C.

-

The absorbance at 450 nm is measured using a microplate reader.

-

Cell viability is expressed as a percentage relative to the DMSO-treated control.

Western Blot Analysis

Objective: To determine the effect of this compound on the protein levels of downstream targets (e.g., LIG4).

Methodology:

-

Cells are treated with this compound or DMSO for a specified time.

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the target protein (e.g., LIG4) and a loading control (e.g., β-actin).

-

The membrane is then incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells (e.g., A549).

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives this compound (e.g., via intraperitoneal injection), while the control group receives a vehicle (e.g., DMSO).[9]

-

For combination studies, tumors may be treated with localized radiation.[9]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[9]

Conclusion

This compound is a specific inhibitor of PRMT1 that demonstrates significant potential as a tool for cancer research and as a basis for the development of novel therapeutics. Its mechanism of action involves the direct inhibition of PRMT1's methyltransferase activity, leading to the modulation of key signaling pathways such as the Wnt/β-catenin pathway and the DNA damage response. By elucidating the intricate molecular interactions and cellular consequences of PRMT1 inhibition by this compound, this guide provides a foundational understanding for scientists and researchers working to translate these findings into clinical applications. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound and its analogs is warranted to fully explore its therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. PRMT1 enhances oncogenic arginine methylation of NONO in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Function of C-7280948: A Technical Guide to a PRMT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-7280948 is a small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme in post-translational modification. PRMT1 catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins, playing a critical role in various cellular processes including transcriptional regulation, DNA damage repair, and signal transduction. Dysregulation of PRMT1 activity is implicated in several diseases, most notably cancer, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.

Core Function and Mechanism of Action

This compound functions as a selective inhibitor of PRMT1.[1][2][3] The enzyme PRMT1 transfers a methyl group from S-adenosylmethionine (SAM) to arginine residues on substrate proteins, leading to the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA).[1] this compound exerts its inhibitory effect by binding to the substrate-binding pocket of PRMT1, thereby preventing the enzyme from methylating its target proteins.[1] This inhibition of PRMT1's catalytic activity disrupts downstream signaling pathways that are dependent on arginine methylation.

Quantitative Data

The inhibitory activity and experimental usage concentrations of this compound are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Substrate | IC50 Value | Reference |

| Human PRMT1 | Oligopeptide (amino acids 1-21 of human histone H4) | 12.75 µM | [2] |

| Human PRMT1 | Non-histone protein Npl3 | 26.7 µM | |

| PRMT1 | In vitro enzymatic assay | 12.8 µM | [1] |

Table 2: Cellular and In Vivo Experimental Concentrations

| Cell Lines | Assay Type | Concentration | Duration | Effect | Reference |

| KM12, HCT8 (Colorectal Cancer) | Western Blot (ADMA levels) | 40 µM | 48 hours | Reduced asymmetric dimethylarginine (aDMA) levels of NONO protein. | [4] |

| KM12, HCT8 (Colorectal Cancer) | Cell Proliferation Assay | Not specified | 2 and 4 days | Inhibited cell proliferation. | [4] |

| A549, H1299 (Lung Cancer) | Western Blot (LIG4 levels) | Not specified | Not specified | Decreased LIG4 protein levels. | [5] |

| A549, H1299 (Lung Cancer) | Cell Viability Assay (with radiation) | Not specified | Not specified | Decreased cell viability when combined with 4 Gy of ionizing radiation. | [5] |

| A549-PKP2 (Lung Cancer) | Clonogenic Survival Assay | Not specified | Not specified | Reduced clonogenic survival. | [5] |

| A549 Xenograft (Lung Cancer) | In Vivo Tumor Growth | Not specified | Not specified | Reduced tumor weight in nude mice. | [5] |

| SCLC cells | Protein Expression | Not specified | Not specified | Inhibited CRIP1 protein expression when cells were treated with cisplatin and etoposide. | [6] |

Signaling Pathways

This compound has been shown to modulate key signaling pathways in cancer, primarily through the inhibition of PRMT1-mediated methylation of downstream targets.

PRMT1-NONO Pathway in Colorectal Cancer

In colorectal cancer (CRC), PRMT1 has been shown to methylate the non-POU domain-containing octamer-binding protein (NONO). This methylation event is critical for the oncogenic function of NONO, promoting tumor cell proliferation and metastasis.[4] Inhibition of PRMT1 with this compound reduces the asymmetric dimethylation of NONO, thereby suppressing CRC progression.[4]

Caption: this compound inhibits PRMT1-mediated methylation of NONO in colorectal cancer.

PRMT1-PKP2-LIG4 Pathway in Lung Cancer Radioresistance

In lung cancer, PRMT1-mediated methylation of Plakophilin 2 (PKP2) enhances its interaction with β-catenin, leading to the stabilization of β-catenin and subsequent upregulation of DNA Ligase IV (LIG4).[5] LIG4 is a key component of the non-homologous end joining (NHEJ) DNA repair pathway. Increased LIG4 levels contribute to radioresistance. This compound, by inhibiting PRMT1, can overcome this radioresistance, making it a potential radiosensitizer.[1]

Caption: this compound disrupts the PRMT1/PKP2/β-catenin/LIG4 axis in lung cancer.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, compiled from established protocols and specific details where available in the literature.

Cell Culture and Treatment

-

Cell Lines: Human colorectal cancer cell lines (e.g., KM12, HCT8) or human lung cancer cell lines (e.g., A549, H1299) are commonly used.

-

Culture Medium: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For cell treatment, dilute the stock solution in culture medium to the desired final concentration (e.g., 40 µM for CRC cells).[4] An equivalent concentration of DMSO should be used as a vehicle control.

-

Treatment: Replace the culture medium with the medium containing this compound or vehicle control and incubate for the desired duration (e.g., 48 hours).[4]

Immunoprecipitation and Western Blotting

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Immunoprecipitation:

-

Pre-clear lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with a primary antibody against the protein of interest (e.g., anti-NONO) overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 1-2 hours.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-ADMA, anti-LIG4, or anti-PRMT1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

-

Clonogenic Survival Assay

-

Cell Seeding: Plate a known number of single cells into 6-well plates. The number of cells seeded per well should be adjusted based on the expected toxicity of the treatment.

-

Treatment: Allow cells to attach for a few hours, then treat with this compound and/or ionizing radiation (e.g., 4 Gy).[5]

-

Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.

-

Fixation and Staining:

-

Wash the colonies with PBS.

-

Fix the colonies with a solution of methanol and acetic acid.

-

Stain the colonies with 0.5% crystal violet solution.

-

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.

In Vivo Xenograft Mouse Model

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ A549 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) or vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.

Conclusion

This compound is a valuable research tool for investigating the biological roles of PRMT1 and for exploring its therapeutic potential as a drug target. Its ability to inhibit PRMT1 activity provides a means to dissect the downstream consequences of arginine methylation in various cellular processes. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute studies utilizing this potent and selective inhibitor. Further research into the efficacy and safety of this compound and other PRMT1 inhibitors is warranted to translate these preclinical findings into clinical applications for the treatment of cancer and other diseases where PRMT1 is dysregulated.

References

- 1. PRMT1 in human neoplasm: cancer biology and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. C 7280948, PRMT1 inhibitor (CAS 587850-67-7) | Abcam [abcam.com]

- 4. PRMT1 enhances oncogenic arginine methylation of NONO in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PRMT1/PRMT5-Mediated Differential Arginine Methylation of CRIP1 Promotes the Recurrence of Small Cell Lung Cancer after Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

C-7280948 and Arginine Methylation: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Mechanisms and Applications of the PRMT1 Inhibitor C-7280948

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arginine methylation is a critical post-translational modification that plays a pivotal role in a myriad of cellular processes, including signal transduction, gene transcription, RNA processing, and the DNA damage response. This process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). Among these, PRMT1 is the predominant enzyme, responsible for the majority of asymmetric dimethylarginine (aDMA) formation in mammalian cells. The dysregulation of PRMT1 activity has been implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling therapeutic target.

This technical guide provides a comprehensive overview of this compound, a selective inhibitor of PRMT1. We will delve into its mechanism of action, its impact on arginine methylation, and its effects on key signaling pathways. This document also includes detailed experimental protocols for assays relevant to the study of this compound and its biological effects, alongside quantitative data and visual representations of associated cellular pathways and experimental workflows.

This compound: A Selective PRMT1 Inhibitor

This compound is a small molecule inhibitor that demonstrates selectivity for PRMT1. By targeting this enzyme, this compound effectively reduces the levels of asymmetric arginine methylation on histone and non-histone protein substrates, thereby modulating downstream cellular processes. Its ability to interfere with PRMT1-mediated pathways has positioned it as a valuable tool for both basic research and as a potential therapeutic agent.

Quantitative Data for this compound

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Substrate/Cell Line | Assay Type | Reference |

| IC50 | 12.75 µM | hPRMT1 with oligopeptide from human histone H4 (aa 1-21) | In vitro methylation assay | [1] |

| IC50 | 12.8 µM | hPRMT1 | In vitro methylation assay | [2] |

| Cytotoxicity | > 50 µg/mL | A549 (Human lung carcinoma) | MTT Assay (48 hrs) | [1] |

| Cytotoxicity | > 50 µg/mL | HepG2 (Human liver carcinoma) | MTT Assay (48 hrs) | [1] |

Core Signaling Pathways Modulated by this compound

Arginine methylation by PRMT1 is integral to the regulation of several oncogenic signaling pathways. This compound, by inhibiting PRMT1, can disrupt these pathways, leading to anti-tumor effects.

The PRMT1-NONO Signaling Pathway in Colorectal Cancer

In colorectal cancer (CRC), PRMT1 has been shown to methylate the non-POU domain-containing octamer-binding protein (NONO) at arginine residue 251 (R251).[3][4] This methylation event is crucial for the oncogenic function of NONO, promoting cancer cell proliferation, migration, and invasion.[3][4] Inhibition of PRMT1 with this compound has been demonstrated to reduce the asymmetric dimethylation of NONO, thereby abrogating its pro-tumorigenic activities.[3]

PRMT1 and Radioresistance via the NHEJ Pathway

In lung cancer, PRMT1-mediated methylation of plakophilin 2 (PKP2) has been linked to radioresistance.[5] This methylation event enhances the interaction of PKP2 with β-catenin, leading to the stabilization of β-catenin and increased expression of DNA Ligase IV (LIG4).[5] LIG4 is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks induced by radiation. By upregulating LIG4, PRMT1 activity promotes more efficient DNA repair, allowing cancer cells to survive radiotherapy. This compound can overcome this radioresistance by inhibiting PRMT1, which in turn decreases the interaction between PKP2 and β-catenin and reduces LIG4 protein levels.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

In Vitro PRMT1 Inhibition Assay

This assay is used to determine the inhibitory activity of compounds like this compound against PRMT1.

Materials:

-

Recombinant human PRMT1

-

Histone H4 peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine

-

This compound or other test compounds

-

Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA)

-

96-well plates

-

Scintillation counter

Protocol:

-

In a 96-well plate, add recombinant human PRMT1 to the reaction buffer.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate the enzyme and inhibitor for a defined period (e.g., 60 minutes) at room temperature.

-

Initiate the methylation reaction by adding the histone H4 peptide substrate and S-adenosyl-L-[methyl-³H]-methionine.

-

Incubate for an additional period (e.g., 60 minutes) at room temperature.

-

Stop the reaction (e.g., by adding trichloroacetic acid to precipitate the proteins).

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated radiolabel.

-

Measure the radioactivity of the methylated substrate using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A549, HepG2)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for Arginine Methylation

This technique is used to detect the levels of asymmetrically dimethylated proteins.

Materials:

-

Cell lysates from cells treated with this compound or control

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-aDMA, anti-NONO, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the methylated protein of interest (e.g., anti-aDMA) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To confirm equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin) or the total protein of interest (e.g., anti-NONO).

Experimental Workflow: Screening for PRMT1 Inhibitors

The discovery and characterization of PRMT1 inhibitors like this compound typically follow a structured workflow.

Conclusion

This compound is a valuable chemical probe for elucidating the multifaceted roles of PRMT1 in cellular physiology and pathology. Its ability to inhibit PRMT1-mediated arginine methylation provides a powerful tool to dissect signaling pathways and to explore novel therapeutic strategies for diseases driven by aberrant PRMT1 activity, such as certain cancers. The experimental protocols and pathway diagrams presented in this guide are intended to facilitate further research into this compound and the broader field of arginine methylation, ultimately contributing to the development of new and effective therapies.

References

C-7280948: A Technical Guide to its Impact on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-7280948 is a selective and potent small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme in epigenetic regulation. PRMT1 primarily catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This guide provides an in-depth technical overview of the effects of this compound on histone methylation, with a focus on its mechanism of action, impact on specific histone marks, and the downstream cellular consequences. The information is intended to support further research and drug development efforts targeting PRMT1-mediated pathways.

Introduction to this compound and PRMT1

This compound is a benzenesulfonamide derivative that acts as a competitive inhibitor of PRMT1.[1] PRMT1 is the predominant Type I protein arginine methyltransferase, responsible for approximately 85% of all arginine methylation in mammalian cells. It transfers a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atom of arginine residues, leading to the formation of asymmetric dimethylarginine (ADMA).

PRMT1 plays a crucial role in various cellular processes, including transcriptional regulation, DNA damage repair, and signal transduction. Its substrates include histone proteins, most notably Histone H4 at Arginine 3 (H4R3), as well as numerous non-histone proteins such as NONO and p65.[2][3] The methylation of H4R3 by PRMT1 is generally associated with transcriptionally active chromatin.[3]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by competing with the PRMT1 substrate for binding to the enzyme's active site. This prevents the transfer of a methyl group from SAM to the target arginine residues on histone and non-histone proteins. The primary consequence of this compound treatment is a reduction in the levels of asymmetrically dimethylated arginine on PRMT1 substrates.

Quantitative Effects on Histone Methylation

While specific quantitative data on the global reduction of histone marks upon this compound treatment from a single comprehensive study is not available in the public domain, the well-established role of PRMT1 as the primary H4R3 methyltransferase allows for strong inferences. Inhibition of PRMT1 by this compound is expected to lead to a significant decrease in the levels of asymmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2a).

Table 1: this compound Inhibitory Activity

| Parameter | Value | Reference |

| Target | Protein Arginine Methyltransferase 1 (PRMT1) | [1][4][5] |

| IC50 | 12.75 - 12.8 µM | [1][4] |

| Mechanism | Substrate Competitive Inhibitor | Inferred from PRMT1 inhibitor studies |

| Cellular Concentration for Effect | 40 µM (in colorectal cancer cell lines) | [2] |

Table 2: Expected Impact of this compound on Histone Methylation Marks

| Histone Mark | Expected Change | Rationale |

| H4R3me2a | ↓↓↓ | Direct inhibition of PRMT1, the primary enzyme for this mark. |

| H3R17me2a | No direct effect | Primarily mediated by CARM1 (PRMT4). |

| H3R2me2a | No direct effect | Primarily mediated by other PRMTs. |

| H3K4me3 | Indirect effect possible | PRMT1 activity can influence other histone modifications. |

| H3K9me3 | Indirect effect possible | Crosstalk between arginine and lysine methylation pathways. |

| H3K27me3 | Indirect effect possible | Crosstalk between arginine and lysine methylation pathways. |

Note: The expected changes are based on the known primary target of this compound. The extent of change (indicated by arrows) is hypothetical and requires experimental validation. Indirect effects on other histone marks are possible due to the complex interplay of epigenetic modifications.

Experimental Protocols

The following are generalized protocols for investigating the effects of this compound on histone methylation. Specific details should be optimized for the experimental system being used.

Cell Culture and Treatment

-

Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the treatment period.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

-

Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 10-40 µM, based on literature) or vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) to allow for changes in histone methylation to occur.

-

Cell Harvest: Harvest the cells for subsequent analysis.

Histone Extraction

-

Nuclei Isolation: Lyse the cells in a hypotonic buffer to release the nuclei.

-

Acid Extraction: Extract histones from the isolated nuclei using a dilute acid solution (e.g., 0.2 M H2SO4).

-

Precipitation: Precipitate the histones from the acid extract using trichloroacetic acid (TCA).

-

Washing and Solubilization: Wash the histone pellet with acetone and solubilize it in an appropriate buffer.

-

Quantification: Quantify the histone concentration using a protein assay (e.g., Bradford or BCA).

Western Blotting for Histone Modifications

-

SDS-PAGE: Separate the extracted histones by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the histone modification of interest (e.g., anti-H4R3me2a, anti-total H4).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Quantify the band intensities and normalize the modified histone signal to the total histone signal.

Mass Spectrometry for Global Histone Modification Analysis

-

Sample Preparation: Extracted histones are subjected to chemical derivatization (e.g., propionylation) to block unmodified lysines, followed by enzymatic digestion (e.g., with trypsin).

-

LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS data is searched against a histone protein sequence database to identify and quantify peptides with specific post-translational modifications.

Signaling Pathways and Logical Relationships

The inhibition of PRMT1 by this compound can impact various signaling pathways. The following diagrams illustrate these relationships.

Caption: this compound inhibits PRMT1, blocking histone and non-histone methylation.

Caption: Workflow for analyzing this compound's effect on histone methylation.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of PRMT1 and the consequences of its inhibition. Its primary effect on the epigenome is the reduction of H4R3me2a, a key mark in transcriptional activation. Further quantitative proteomic studies are necessary to fully elucidate the global impact of this compound on the entire landscape of histone modifications and to understand the complex crosstalk between arginine methylation and other epigenetic marks. The experimental frameworks provided in this guide offer a starting point for researchers to investigate the nuanced effects of this potent PRMT1 inhibitor.

References

- 1. caymanchem.com [caymanchem.com]

- 2. PRMT1 enhances oncogenic arginine methylation of NONO in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylation of histone H4 by arginine methyltransferase PRMT1 is essential in vivo for many subsequent histone modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Impact of C-7280948 on PRMT1 Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known and potential protein arginine methyltransferase 1 (PRMT1) substrates affected by the selective inhibitor C-7280948. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and drug development efforts targeting PRMT1.

Introduction to PRMT1 and this compound

Protein arginine methyltransferase 1 (PRMT1) is a critical enzyme that catalyzes the transfer of methyl groups to arginine residues on a multitude of protein substrates. This post-translational modification, primarily in the form of asymmetric dimethylarginine (aDMA), plays a pivotal role in regulating various cellular processes, including signal transduction, gene transcription, RNA processing, and DNA repair.[1] Dysregulation of PRMT1 activity has been implicated in several diseases, most notably cancer, making it an attractive target for therapeutic intervention.[1]

This compound is a potent and selective small molecule inhibitor of PRMT1, with a reported IC50 value of 12.75 µM.[2] By blocking the catalytic activity of PRMT1, this compound serves as a valuable chemical probe to investigate the functional roles of PRMT1-mediated arginine methylation and to assess the therapeutic potential of PRMT1 inhibition.

Quantitative Data on PRMT1 Substrates

While a comprehensive quantitative proteomic dataset specifically for this compound treatment is not yet publicly available, studies involving the genetic knockdown of PRMT1 provide a strong indication of the substrates that are likely to be affected by this inhibitor. The following table summarizes quantitative mass spectrometry data from a study that investigated changes in arginine methylation upon PRMT1 knockdown in human embryonic kidney 293T cells.[3] This data serves as a valuable proxy for understanding the potential impact of this compound on the PRMT1 methylome.

Table 1: Representative PRMT1 Substrates with Altered Arginine Methylation upon PRMT1 Knockdown [3]

| Protein | Gene Symbol | Site of Methylation | Fold Change (log2) in aDMA | Biological Process |

| Heterogeneous nuclear ribonucleoprotein A1 | HNRNPA1 | R206 | -2.5 | RNA splicing, mRNA transport |

| Heterogeneous nuclear ribonucleoprotein A2/B1 | HNRNPA2B1 | R234 | -2.1 | RNA splicing, mRNA stability |

| Splicing factor proline- and glutamine-rich | SFPQ | R613 | -1.9 | RNA splicing, DNA repair |

| Nucleolin | NCL | R266 | -1.8 | Ribosome biogenesis, transcription |

| Fibrillarin | FBL | R25 | -1.7 | rRNA processing and modification |

| Eukaryotic initiation factor 4 gamma 1 | EIF4G1 | R695 | -1.5 | Translation initiation |

| DNA-dependent protein kinase catalytic subunit | PRKDC | R2116 | -1.3 | DNA double-strand break repair |

| Histone H4 | HIST1H4A | R4 | -1.2 | Chromatin structure, transcription |

Note: This table presents a selection of identified substrates and their corresponding changes in asymmetric dimethylarginine (aDMA) levels upon PRMT1 knockdown, as determined by mass spectrometry. The negative log2 fold change indicates a decrease in methylation. This data is intended to be representative of potential this compound-induced changes.

Known PRMT1 Substrates Affected by this compound

In addition to the broader proteomic data, specific studies have identified key protein substrates whose methylation status is directly impacted by treatment with this compound.

Table 2: Confirmed PRMT1 Substrates Modulated by this compound

| Substrate | Effect of this compound Treatment | Cellular Context | Reference |

| Non-POU domain-containing octamer-binding protein (NONO) | Decreased asymmetric dimethylation (aDMA) | Colorectal cancer cells | [4] |

| Plakophilin-2 (PKP2) | Decreased methylation, leading to reduced interaction with β-catenin | Lung cancer cells | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the effects of this compound on PRMT1 substrates.

Cell Culture and this compound Treatment

This protocol is adapted from studies on colorectal and lung cancer cell lines.[4][6]

-

Cell Seeding: Plate cells (e.g., KM12, HCT8, A549, or H1299) in appropriate culture dishes and grow to 70-80% confluency in recommended media supplemented with fetal bovine serum and antibiotics.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentration (e.g., 40 µM for colorectal cancer cells).

-

Treatment: Replace the culture medium with the medium containing this compound or a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired duration (e.g., 48 hours).

-

Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed with cell lysis for downstream applications.

Immunoprecipitation of PRMT1 Substrates

This protocol is a general guideline for the immunoprecipitation of a target protein (e.g., NONO) to assess its methylation status.[4][7]

-

Cell Lysis: Lyse this compound-treated and control cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Lysate Preparation: Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Pre-clearing: Add protein A/G magnetic beads to the cell lysates and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Remove the beads and add a primary antibody against the target substrate (e.g., anti-NONO antibody) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them three to five times with ice-cold lysis buffer.

-

Elution: Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes. The samples are now ready for western blot analysis.

Western Blot Analysis

This protocol outlines the steps for detecting the methylation status of an immunoprecipitated protein or changes in protein levels.[8][9][10]

-

SDS-PAGE: Load the eluted samples from the immunoprecipitation onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the methylated form of the substrate (e.g., anti-aDMA antibody) or an antibody against a downstream effector (e.g., anti-LIG4 antibody). Incubate overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing (optional): To confirm equal loading of the immunoprecipitated protein, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-NONO).

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways related to the study of this compound and its effects on PRMT1 substrates.

Caption: Experimental workflow for identifying PRMT1 substrates affected by this compound.

Caption: PRMT1-mediated signaling pathway disrupted by this compound.

Conclusion

This compound is a valuable tool for elucidating the complex roles of PRMT1 in cellular physiology and pathology. While comprehensive quantitative proteomic data for this specific inhibitor is still emerging, existing research on PRMT1 knockdown and specific substrate analysis provides a strong foundation for understanding its mechanism of action. The protocols and pathways detailed in this guide are intended to facilitate further investigation into the effects of this compound on PRMT1 substrates, ultimately aiding in the development of novel therapeutic strategies targeting arginine methylation.

References

- 1. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT1 enhances oncogenic arginine methylation of NONO in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. neb.com [neb.com]

- 8. bio-rad.com [bio-rad.com]

- 9. docs.abcam.com [docs.abcam.com]

- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

The Role of C-7280948 in Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-7280948 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme that plays a critical role in the regulation of gene transcription. By catalyzing the methylation of arginine residues on histone and non-histone proteins, PRMT1 influences a wide array of cellular processes, including signal transduction, DNA repair, and the modulation of gene expression. Dysregulation of PRMT1 activity has been implicated in various diseases, notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signaling pathways, and its role in altering gene transcription, supported by quantitative data and detailed experimental protocols.

Introduction to this compound and its Target: PRMT1

This compound is a selective inhibitor of PRMT1, a type I protein arginine methyltransferase that is responsible for the majority of asymmetric dimethylarginine (ADMA) modifications in mammalian cells. PRMT1 targets a diverse range of substrates, including histones (primarily H4R3), transcription factors, and splicing factors, thereby regulating gene expression at multiple levels. The enzymatic activity of PRMT1 is crucial for various cellular functions, and its overexpression has been linked to the progression of several cancers.

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the catalytic activity of PRMT1. This inhibition prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to the arginine residues of PRMT1 substrates. The consequences of PRMT1 inhibition by this compound are multifaceted, leading to alterations in protein-protein interactions, downstream signaling cascades, and ultimately, changes in the transcriptional landscape of the cell.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against PRMT1 has been quantified, providing a basis for its use in experimental systems.

| Parameter | Value | Substrate | Reference |

| IC50 | 12.75 μM | Oligopeptide of human histone H4 (amino acids 1-21) | [1] |

| IC50 | 26.7 μM | Non-histone protein Npl3 |

Key Signaling Pathways Modulated by this compound

This compound has been shown to impact critical signaling pathways involved in cancer progression and radioresistance. Two well-characterized pathways are detailed below.

The PKP2/β-catenin/LIG4 Pathway in Radioresistance

In lung cancer, PRMT1-mediated methylation of Plakophilin 2 (PKP2) is a key event in promoting radioresistance. Methylated PKP2 stabilizes β-catenin, leading to the upregulation of DNA Ligase IV (LIG4), a critical component of the non-homologous end joining (NHEJ) DNA repair pathway. By inhibiting PRMT1, this compound disrupts this cascade, thereby sensitizing cancer cells to radiation therapy.[2]

The NONO Arginine Methylation Pathway in Colorectal Cancer

In colorectal cancer (CRC), PRMT1-mediated methylation of the non-POU domain-containing octamer-binding protein (NONO) at arginine 251 is an oncogenic event that promotes tumor cell proliferation and metastasis. This compound, by inhibiting PRMT1, abrogates this methylation and suppresses the malignant phenotype.[3]

Impact of PRMT1 Inhibition on Gene Transcription

Inhibition of PRMT1 by compounds like this compound leads to significant alterations in the transcriptome. Studies on PRMT1 inhibition have revealed widespread changes in gene expression, primarily characterized by a loss of expression of genes involved in critical cellular processes.

Transcriptome analysis following pharmacological PRMT1 inhibition has shown a time-dependent increase in the number of affected genes, with the majority of changes being downregulation.[4] Key pathways affected include:

These transcriptomic changes underscore the integral role of PRMT1 in maintaining normal cellular growth and proliferation.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the study of this compound.

In Vitro PRMT1 Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against PRMT1.

Materials:

-

Recombinant human PRMT1

-

Biotinylated histone H4 peptide substrate

-

S-adenosyl-L-[methyl-³H]methionine (³H-SAM)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant PRMT1, and the biotinylated histone H4 peptide substrate.

-

Add this compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Detect the incorporation of the radiolabeled methyl group by autoradiography or a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Co-Immunoprecipitation (Co-IP) for PKP2 and β-catenin Interaction

This protocol is designed to assess the effect of this compound on the interaction between PKP2 and β-catenin in lung cancer cells.

Materials:

-

Lung cancer cell lines (e.g., A549)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-PKP2, anti-β-catenin, and control IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)

-

Western blotting reagents

Procedure:

-

Culture lung cancer cells and treat with this compound or vehicle control for the desired time.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Pre-clear the lysates with protein A/G magnetic beads.

-

Incubate the pre-cleared lysates with anti-PKP2 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to capture the antibody-protein complexes.

-

Wash the beads extensively with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by Western blotting using an anti-β-catenin antibody to detect the co-immunoprecipitated protein.

Cell Viability Assay (CCK-8)

This assay measures the effect of this compound on cell viability.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the reproductive integrity of cells.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates or petri dishes

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Treat cells with this compound for a specific period.

-

Trypsinize and count the cells.

-

Seed a known number of cells into 6-well plates.

-

Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies (typically >50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

Conclusion

This compound represents a valuable research tool for investigating the role of PRMT1 in gene transcription and cellular signaling. Its ability to selectively inhibit PRMT1 provides a means to dissect the complex regulatory networks governed by protein arginine methylation. The demonstrated effects of this compound on key cancer-related pathways, such as those involved in radioresistance and metastasis, highlight the therapeutic potential of targeting PRMT1. This technical guide provides a comprehensive resource for researchers and drug development professionals seeking to understand and utilize this compound in their studies of gene transcription and cancer biology. Further investigation into the broader transcriptomic and proteomic consequences of this compound treatment will undoubtedly yield deeper insights into the multifaceted functions of PRMT1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CRISPR/Cas9 library screening uncovered methylated PKP2 as a critical driver of lung cancer radioresistance by stabilizing β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PRMT1 enhances oncogenic arginine methylation of NONO in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT1-dependent regulation of RNA metabolism and DNA damage response sustains pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Investigating Cellular Pathways with C-7280948: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-7280948 is a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme involved in post-translational modification of proteins.[1][2] PRMT1 plays a crucial role in a variety of cellular processes, including signal transduction, gene expression, RNA processing, and DNA repair.[1][3] Dysregulation of PRMT1 activity has been implicated in several diseases, particularly cancer, making it a significant target for therapeutic development.[1] This technical guide provides an in-depth overview of the experimental methodologies and cellular pathways that can be investigated using this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Target | Protein Arginine Methyltransferase 1 (PRMT1) | [1][2] |

| IC50 | 12.75 µM | [1][2] |

| Molecular Weight | 276.36 Da | [1] |

| Purity | >99% | [1] |

Cellular Pathways Modulated by this compound

This compound has been demonstrated to modulate several critical cellular signaling pathways, primarily through its inhibition of PRMT1.

Wnt/β-Catenin Signaling Pathway

Inhibition of PRMT1 by this compound has been shown to reduce the expression of β-catenin.[4] This is significant as the Wnt/β-catenin pathway is crucial for cell proliferation, differentiation, and survival.[4] By downregulating β-catenin, this compound can disrupt the downstream signaling cascade that is often hyperactivated in cancer.[4]

DNA Damage Response and Repair

This compound has been identified as a potential radiosensitizer, suggesting its role in the DNA damage response.[4] By inhibiting PRMT1, this compound can lead to a reduction in LIG4 expression, a key component of the Non-Homologous End Joining (NHEJ) DNA repair pathway, and an increase in γH2AX, a marker of DNA double-strand breaks.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the effects of this compound.

Cell Viability and Proliferation Assays (MTT/WST-1)

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[3]

Protocol:

-

Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[5]

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 50 µM) for a specified duration (e.g., 72 hours).[3] A DMSO control should be included.

-

Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[3]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control.

Western Blotting for Target Engagement

Principle: This technique is used to detect changes in the levels of specific proteins to confirm the inhibitor's effect in cells.[3]

Protocol:

-

Treat cells with this compound at the desired concentration and duration. A suggested starting point is 2 µM for 72 hours.[6]

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors.[5][7]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[7]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

-

Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-ADMA, anti-β-catenin, anti-LIG4, anti-γH2AX) overnight at 4°C.[3]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Models

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism, human cancer cells are implanted into immunocompromised mice.[3]

Protocol:

-

Inject human cancer cells (e.g., SW480) subcutaneously into the flank of immunocompromised mice.[3][5]

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3]

-

Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.[3][5] One study in colorectal cancer xenografts administered the inhibitor for 22 days.[5] The control group should receive a vehicle control.[3]

-

Measure tumor volume regularly (e.g., every 2-3 days) using calipers.[3]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like Ki67).[5]

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.

Conclusion

This compound is a valuable tool for investigating the role of PRMT1 in various cellular pathways. Its ability to modulate key signaling networks, such as the Wnt/β-catenin and DNA damage response pathways, makes it a compound of interest for cancer research and drug development. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for researchers to effectively utilize this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PRMT1/PRMT5-Mediated Differential Arginine Methylation of CRIP1 Promotes the Recurrence of Small Cell Lung Cancer after Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. LPCAT2 inhibits colorectal cancer progression via the PRMT1/SLC7A11 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. biorxiv.org [biorxiv.org]

C-7280948: A Technical Guide to a Selective PRMT1 Inhibitor in Cancer Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-7280948 is a selective small-molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme involved in post-translational modification and a promising target in oncology. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, effects in various cancer models, and detailed protocols for its use in preclinical research. The information presented is intended to facilitate further investigation into the therapeutic potential of this compound and to serve as a practical guide for researchers in the field of cancer biology and drug development.

Introduction to this compound

This compound is a benzenesulfonamide derivative that selectively inhibits the enzymatic activity of PRMT1. PRMT1 is the predominant Type I protein arginine methyltransferase, responsible for the majority of asymmetric dimethylarginine (ADMA) modifications on both histone and non-histone protein substrates. These modifications play a crucial role in regulating a wide array of cellular processes, including gene transcription, DNA damage repair, and signal transduction. Dysregulation of PRMT1 activity has been implicated in the pathogenesis and progression of numerous cancers, making it an attractive target for therapeutic intervention.

This compound has been shown to bind to the substrate-binding pocket of PRMT1, thereby inhibiting its methyltransferase activity. This inhibition leads to a reduction in the levels of ADMA in cancer cells, which in turn affects various cellular functions, including proliferation, migration, invasion, and response to therapies such as radiation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in various cancer cell lines.

| Parameter | Value | Assay Condition | Reference |

| IC50 (PRMT1) | 12.8 µM | in vitro enzyme assay |

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| KM12 | Colorectal Cancer | Proliferation, Migration, Invasion | 40 µM | Inhibition | |

| HCT8 | Colorectal Cancer | Proliferation, Migration, Invasion | 40 µM | Inhibition | |

| A549 | Lung Cancer | Radiosensitization | Not Specified | Elimination of radiation resistance | |

| H1299 | Lung Cancer | Radiosensitization | Not Specified | Elimination of radiation resistance |

Signaling Pathways Affected by this compound

This compound, through its inhibition of PRMT1, modulates several critical signaling pathways implicated in cancer progression. The following diagrams illustrate these pathways.

PRMT1-Mediated Radioresistance in Lung Cancer

The Discovery and Preclinical Development of C-7280948: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-7280948 is a selective small-molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme implicated in a variety of cellular processes, including transcriptional regulation, DNA damage repair, and signal transduction. Dysregulation of PRMT1 activity has been linked to the progression of various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical guide on the preclinical discovery and development of this compound, summarizing its mechanism of action, available preclinical data, and the experimental methodologies used to characterize its activity.

Introduction to PRMT1 and Its Role in Oncology

Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme that catalyzes the transfer of methyl groups from S-adenosylmethionine to arginine residues on histone and non-histone proteins.[1] This post-translational modification, known as arginine methylation, plays a crucial role in regulating gene expression, protein function, and cellular signaling pathways.[1] PRMT1 is the predominant PRMT in mammalian cells and is responsible for the majority of asymmetric dimethylarginine (ADMA) formation.[1]

Emerging evidence has highlighted the role of PRMT1 in various aspects of cancer biology. Upregulation of PRMT1 has been observed in several tumor types, where it can promote cell proliferation, migration, and invasion.[1] Its substrates include proteins involved in key oncogenic pathways, such as the Wnt/β-catenin signaling cascade.[1] Furthermore, PRMT1 has been implicated in the DNA damage response, and its inhibition can sensitize cancer cells to radiotherapy.

Discovery and Mechanism of Action of this compound

While the specific details of the initial discovery and synthesis of this compound are not extensively documented in publicly available literature, it has been identified as a potent and selective inhibitor of PRMT1.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of PRMT1. It is reported to have an in vitro IC50 of 12.8 μM. Molecular docking studies suggest that this compound binds to the substrate-binding pocket of PRMT1. Specifically, it is predicted to form hydrogen bonds with residues Glu162 and Met164, and a pi-pi stacking interaction with His311 of PRMT1. By occupying this pocket, this compound prevents the binding of protein substrates, thereby inhibiting their methylation.

Signaling Pathways Modulated by this compound

Preclinical studies have demonstrated that this compound modulates key signaling pathways involved in cancer progression and treatment resistance:

-

Wnt/β-catenin Pathway: In colorectal cancer cells, this compound has been shown to downregulate the Wnt/β-catenin signaling pathway.[1] This is significant as this pathway is frequently hyperactivated in colorectal and other cancers.

-

Non-Homologous End Joining (NHEJ) DNA Repair: this compound has been shown to impact the NHEJ pathway, a critical mechanism for repairing DNA double-strand breaks. In lung cancer cells, inhibition of PRMT1 by this compound decreased the protein levels of LIG4, a key component of the NHEJ pathway. This suggests a role for this compound in overcoming radioresistance.

Below is a diagram illustrating the proposed mechanism of action of this compound in the context of PRMT1-mediated signaling.

Caption: Mechanism of PRMT1 inhibition by this compound.

Preclinical Data for this compound

The following tables summarize the available quantitative data from preclinical studies of this compound.

In Vitro Activity

| Parameter | Value | Cell Lines | Assay | Reference |

| IC50 | 12.8 µM | - | In vitro enzyme assay | [2] |

Cellular Effects

| Effect | Cell Lines | Treatment Conditions | Outcome | Reference |

| Inhibition of Proliferation | Colorectal cancer cells | Not specified | Suppression of cell proliferation | [1] |

| Inhibition of Migration | Colorectal cancer cells | Not specified | Suppression of cell migration | [1] |

| Inhibition of Invasion | Colorectal cancer cells | Not specified | Suppression of cell invasion | [1] |

| Decreased LIG4 Protein Levels | A549, H1299 (Lung cancer) | Not specified | Reduction in LIG4 protein | [3] |

| Reduced NONO aDMA Levels | KM12, HCT8 (Colorectal cancer) | 40 µM for 48h | Decreased asymmetric dimethylarginine levels of NONO protein | [4] |

In Vivo Efficacy

| Animal Model | Treatment | Outcome | Reference |

| Nude mice with A549 cell xenografts | This compound + 6 Gy Irradiation | Not specified | Not specified |

| Nude mice with A549-PKP2 cell xenografts | This compound | Not specified | Not specified |

Note: Specific quantitative data on tumor weight reduction from the cited sources were not available in the search snippets.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies involving this compound are not publicly available. However, based on the methodologies cited, the following are general descriptions of the likely procedures used.

Cell Viability Assay (CCK8 Assay)

-

Cell Seeding: Cancer cells (e.g., A549, H1299) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 48 hours). In radioresistance studies, cells would be exposed to a defined dose of ionizing radiation (e.g., 4 Gy).

-

CCK8 Reagent Addition: Following treatment, the cell culture medium is replaced with fresh medium containing Cell Counting Kit-8 (CCK8) reagent.

-

Incubation: Plates are incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting

-

Cell Lysis: Treated and control cells are harvested and lysed in a suitable buffer to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., LIG4, β-catenin, or a loading control like GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Cell Implantation: A specified number of cancer cells (e.g., A549) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. This compound (or vehicle control) is administered via a specified route (e.g., intraperitoneal injection or oral gavage) at a defined dose and schedule. For radiotherapy studies, tumors are locally irradiated.

-

Tumor Measurement: Tumor volume is measured periodically using calipers.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

The following diagram illustrates a general workflow for the preclinical evaluation of a PRMT1 inhibitor like this compound.

Caption: General workflow for preclinical evaluation of a PRMT1 inhibitor.

Conclusion and Future Directions

This compound is a promising preclinical PRMT1 inhibitor with demonstrated activity against cancer cells in vitro. Its ability to modulate key oncogenic signaling pathways and potentially overcome radioresistance warrants further investigation. The publicly available data, while limited, provides a strong rationale for its continued development.

Future studies should focus on:

-

Lead Optimization: Improving the potency and pharmacokinetic properties of this compound.

-

Comprehensive Preclinical Profiling: Detailed in vivo efficacy studies in a broader range of cancer models, along with formal pharmacokinetic and toxicology studies.

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to PRMT1 inhibition.

The development of selective PRMT1 inhibitors like this compound represents a promising therapeutic strategy in oncology. Further research will be crucial to fully elucidate its clinical potential.

References